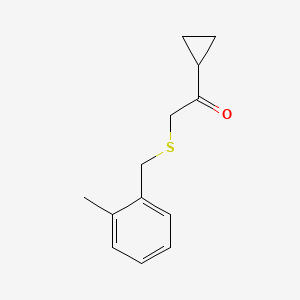
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by the presence of a cyclopropyl group, a 2-methylbenzylthio group, and an ethanone moiety
Synthetic Routes and Reaction Conditions:
Thioether Formation: The synthesis of this compound typically involves the formation of a thioether bond. This can be achieved by reacting 1-cyclopropylethanone with 2-methylbenzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction. This involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper(I) chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position. Halogenating agents like bromine or chlorine can be used to introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new thioether-containing compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and cyclopropyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: This compound has a fluorophenyl group instead of a methylbenzylthio group.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: Similar to the above but with the fluorine atom in a different position on the phenyl ring.
1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one: This compound lacks the thioether linkage.
Uniqueness: 1-Cyclopropyl-2-((2-methylbenzyl)thio)ethan-1-one is unique due to the presence of both a cyclopropyl group and a thioether linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]ethanone |
InChI |
InChI=1S/C13H16OS/c1-10-4-2-3-5-12(10)8-15-9-13(14)11-6-7-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
WDOUQJNVHYILPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















